REACTION_SMILES
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[Br:25][CH2:26][CH2:27][CH2:28][CH:29]([CH3:30])[CH3:31].[C:13](=[O:14])([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[NH:20][CH2:21][C:22](=[O:23])[OH:24].[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH2:43]>>[C:13](=[O:14])([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[NH:20][CH:21]([C:22](=[O:23])[OH:24])[CH2:26][CH2:27][CH2:28][CH:29]([CH3:30])[CH3:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
|
product
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Smiles
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CC(C)CCCC(NC(=O)OC(C)(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |